molecular formula C14H16N2O2 B2517711 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol CAS No. 2202001-64-5

4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol

Cat. No.: B2517711
CAS No.: 2202001-64-5
M. Wt: 244.294
InChI Key: UOIFKYYLIHOWNV-UHFFFAOYSA-N
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Description

4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the oxolan-3-ol moiety. One common method involves the reaction of 2-methylquinoline with an appropriate oxirane derivative under acidic or basic conditions to yield the desired product. The reaction conditions may vary depending on the specific reagents used, but typically involve temperatures ranging from room temperature to reflux conditions and reaction times ranging from a few hours to several days .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups at the quinoline moiety .

Scientific Research Applications

4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol is unique due to the presence of both the quinoline and oxolan-3-ol moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-[methyl(quinolin-2-yl)amino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16(12-8-18-9-13(12)17)14-7-6-10-4-2-3-5-11(10)15-14/h2-7,12-13,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIFKYYLIHOWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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